For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trimethylcetylammonium p-toluenesulfonate
Introduction
Trimethylcetylammonium p-toluenesulfonate, also known as Cetrimonium Tosylate or CTATS, is a cationic surfactant of significant interest in various scientific and industrial fields. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
Trimethylcetylammonium p-toluenesulfonate is a quaternary ammonium salt. It consists of a cetyltrimethylammonium cation and a p-toluenesulfonate anion. This structure imparts valuable surfactant properties.
Table 1: General and Physicochemical Properties of Trimethylcetylammonium p-toluenesulfonate
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₉NO₃S | [1][2] |
| Molecular Weight | 455.74 g/mol | [2][3] |
| CAS Number | 138-32-9 | [2][4] |
| Appearance | Paste or Powder | [4][5] |
| Melting Point | 223-229 °C (decomposes) or 245-250°C | [3][4] |
| Solubility in Water | 10 g/L | [3][4] |
| Density | 0.49 g/cm³ (at 20°C) | [1][3] |
| pH | 6-8 (saturated aqueous solution at 20°C) | [6][7] |
Synonyms: Cetyltrimethylammonium p-toluenesulfonate, Cetrimonium Tosylate, Hexadecyltrimethylammonium p-toluenesulfonate, CETATS, Tricetol.[2][3][4][6]
Synthesis of Trimethylcetylammonium p-toluenesulfonate
The synthesis of cationic surfactants like Trimethylcetylammonium p-toluenesulfonate generally involves the quaternization of a tertiary amine with an alkylating agent. In this case, cetyltrimethylammonium chloride (CTAC) can be reacted with sodium p-toluenesulfonate.
Experimental Protocol: Synthesis of Trimethylcetylammonium p-toluenesulfonate
A common method for synthesizing similar compounds involves the reaction of p-toluenesulfonyl chloride with an alcohol in the presence of a base.[8] While a specific detailed protocol for the direct synthesis of CTATS from starting materials was not found in the provided search results, a representative procedure for a related synthesis of an alkyl p-toluenesulfonate is as follows. This can be adapted for the specific synthesis of the tosylate salt.
Materials:
-
p-Toluenesulfonyl chloride
-
Methanol (as an example alcohol)
-
Sodium hydroxide solution (e.g., 25%)
-
Benzene (for extraction)
-
Potassium carbonate solution (e.g., 5%)
Procedure:
-
Mix p-toluenesulfonyl chloride and methanol.
-
Slowly add a 25% sodium hydroxide solution while keeping the temperature below 25°C.
-
Continue adding the base until the pH of the solution reaches 9.
-
Stir the mixture for an additional 2 hours and then let it stand overnight.
-
Separate the lower layer of the reactant.
-
Extract the upper layer with benzene.
-
Combine the benzene extract with the lower layer.
-
Wash the combined organic phase sequentially with water and a 5% potassium carbonate solution.
-
Dry the organic phase and distill under reduced pressure to obtain the final product.[8]
Note: This is a general procedure for the synthesis of a methyl p-toluenesulfonate and would need to be adapted for the specific synthesis of Trimethylcetylammonium p-toluenesulfonate, likely through a salt metathesis reaction between a cetyltrimethylammonium halide and a tosylate salt.
Synthesis Workflow Diagram
Caption: General synthesis workflow for alkyl p-toluenesulfonates.
Applications and Performance
Trimethylcetylammonium p-toluenesulfonate has several applications stemming from its properties as a cationic surfactant.
-
Cosmetics: It is used as an antistatic agent, hair conditioning agent, surfactant, antimicrobial, and emulsifying agent.[2]
-
Oil and Gas: It shows potential for use in oil and gas fields due to its surface activity and corrosion inhibition properties.[9]
-
Laboratory Reagent: It is also used as a cationic detergent and antiseptic in laboratory settings.[4]
-
Antimicrobial Agent: It has demonstrated antibacterial activity and can act synergistically with other biocides like benzalkonium chloride.[10]
A study comparing Trimethylcetylammonium p-toluenesulfonate (CTATS) with Cetyltrimethylammonium chloride (CTAC) highlighted the superior performance of CTATS in several areas.[9]
Table 2: Performance Comparison of CTATS and CTAC
| Parameter | CTATS | CTAC | Reference |
| Surface Activity | Higher | Lower | [9] |
| Foaming Volume | Lower | Higher | [9] |
| Foam Stability | Higher | Lower | [9] |
| Corrosion Inhibition | Higher | Lower | [9] |
| Oil Displacement Efficiency | Higher | Lower | [9] |
Synergistic Antimicrobial Action
Trimethylcetylammonium p-toluenesulfonate has been shown to have a synergistic antibacterial effect when combined with benzalkonium chloride.[10] This is likely due to the different mechanisms by which these cationic surfactants disrupt the bacterial cell membrane.
Caption: Logical diagram of the synergistic action of CTATS.
Safety and Handling
Trimethylcetylammonium p-toluenesulfonate is irritating to the eyes, respiratory system, and skin.[1][3] It is harmful if swallowed and causes serious eye damage.[6]
Handling Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]
-
If swallowed, call a poison center or doctor if you feel unwell.[6]
Conclusion
Trimethylcetylammonium p-toluenesulfonate is a versatile cationic surfactant with a range of applications, particularly in the cosmetic and potentially in the oil and gas industries. Its performance characteristics, including high surface activity and corrosion inhibition, make it a compound of interest for further research and development. Proper safety protocols are essential when handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. Trimethylcetylammonium p-toluenesulfonate | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Hexadecyltrimethylammonium p-toluenesulfonate 138-32-9 [sigmaaldrich.com]
- 6. Hexadecyltrimethylammonium-p-toluenesulfonate CAS 138-32-9 | 814692 [merckmillipore.com]
- 7. chembk.com [chembk.com]
- 8. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 9. citedrive.com [citedrive.com]
- 10. cymitquimica.com [cymitquimica.com]
